molecular formula C11H12N4 B14302486 N-(4,5-dimethyltriazol-1-yl)-1-phenylmethanimine CAS No. 113261-25-9

N-(4,5-dimethyltriazol-1-yl)-1-phenylmethanimine

Cat. No.: B14302486
CAS No.: 113261-25-9
M. Wt: 200.24 g/mol
InChI Key: YPNROHOHHAMNLE-UHFFFAOYSA-N
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Description

N-(4,5-dimethyltriazol-1-yl)-1-phenylmethanimine is a heterocyclic compound that contains a triazole ring Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dimethyltriazol-1-yl)-1-phenylmethanimine typically involves the cycloaddition of azides and alkynes. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a type of click chemistry. This reaction is carried out in the presence of a copper catalyst and often uses solvents like acetonitrile and water .

Industrial Production Methods: Industrial production of triazole compounds, including this compound, often involves large-scale cycloaddition reactions. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(4,5-dimethyltriazol-1-yl)-1-phenylmethanimine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .

Scientific Research Applications

N-(4,5-dimethyltriazol-1-yl)-1-phenylmethanimine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,5-dimethyltriazol-1-yl)-1-phenylmethanimine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways. This compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

CAS No.

113261-25-9

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

N-(4,5-dimethyltriazol-1-yl)-1-phenylmethanimine

InChI

InChI=1S/C11H12N4/c1-9-10(2)15(14-13-9)12-8-11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

YPNROHOHHAMNLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=N1)N=CC2=CC=CC=C2)C

Origin of Product

United States

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